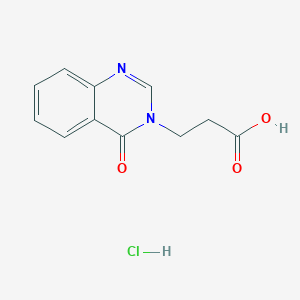

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride

Description

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride (CAS: 1174311-58-0) is a hydrochloride salt derivative of the free acid form (CAS: 25818-88-6). Its molecular formula is C₁₁H₁₀N₂O₃·HCl, with a molecular weight of 265.31 g/mol . The compound features a quinazolinone core substituted with a propanoic acid group, which is protonated as a hydrochloride salt to enhance solubility and stability . It is stored under dry conditions at 2–8°C and is commonly utilized as an intermediate in synthesizing bioactive molecules or surfactants .

Properties

IUPAC Name |

3-(4-oxoquinazolin-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3.ClH/c14-10(15)5-6-13-7-12-9-4-2-1-3-8(9)11(13)16;/h1-4,7H,5-6H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADGWNPBBOBRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization of Anthranilic Acid Derivatives

Method A: Cyclization with Succinic Anhydride

- Reaction: Anthranilic acid reacts with succinic anhydride to form 3-(4-oxo-4H-benzo[d]oxazin-2-yl)propanoic acid, a key intermediate.

- Conditions: Reflux in pyridine for 4 hours, followed by cooling and acidification with HCl.

- Outcome: Formation of the quinazolinone core with a side chain suitable for further modifications.

| Parameter | Details |

|---|---|

| Reagents | Anthranilic acid, succinic anhydride |

| Solvent | Pyridine |

| Temperature | Reflux (~115°C) |

| Time | 4 hours |

| Purification | Recrystallization from ethanol |

Reference:

Synthesis via Condensation with Glycine

Method B: Formation of 3-(3-(Carboxymethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

- Reaction: Compound 1 (from 2.1) reacts with glycine in pyridine.

- Conditions: Reflux for 4 hours, then cooling and recrystallization.

- Outcome: Incorporation of the carboxymethyl group at the 3-position of the quinazolinone ring.

| Parameter | Details |

|---|---|

| Reagents | Compound 1, glycine |

| Solvent | Pyridine |

| Temperature | Reflux (~115°C) |

| Time | 4 hours |

| Purification | Ethanol/H2O recrystallization |

Reference:

Synthesis of Derivatives with Heterocyclic Substituents

Method C: Cyclization with Thiosemicarbazide and Isothiocyanates

- Reaction: Condensation of the quinazolinone core with thiosemicarbazide or aryl isothiocyanates to form thiosemicarbazides or oxadiazoles.

- Conditions: Reflux in ethanol or DMF, monitored by TLC.

- Outcome: Variants with heteroatoms (S, N) incorporated into the side chains, potentially affecting biological activity.

| Parameter | Details |

|---|---|

| Reagents | Thiosemicarbazide, aryl isothiocyanates |

| Solvent | Ethanol, DMF |

| Temperature | Reflux (~78°C for ethanol) |

| Time | 5–10 hours |

| Purification | Crystallization from suitable solvents |

Reference: ,

Conversion to Hydrochloride Salt

Once the free acid is synthesized, conversion to the hydrochloride salt involves:

- Dissolving the free acid in a suitable solvent (e.g., ethanol or water).

- Adding an equimolar amount of hydrochloric acid (HCl) or gaseous HCl.

- Stirring until complete salt formation.

- Isolation by filtration or evaporation.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Anthranilic acid + Succinic anhydride | Cyclization to quinazolinone | Pyridine | Reflux 4h | Moderate | Precursor for further derivatization |

| 2 | Compound 1 + Glycine | Condensation to carboxymethyl derivative | Pyridine | Reflux 4h | Good | Introduces carboxymethyl group |

| 3 | Quinazolinone + Thiosemicarbazide | Cyclization to thiosemicarbazide derivatives | Ethanol/DMF | Reflux 5–10h | Variable | For heterocyclic modifications |

| 4 | Free acid + HCl | Salt formation | Water/ethanol | Room temp | Quantitative | Produces hydrochloride salt |

Research Findings and Optimization

- Reaction Monitoring: TLC and NMR are routinely used to monitor reaction progress, ensuring complete conversion.

- Purification: Recrystallization from ethanol or ethanol-water mixtures yields high-purity intermediates.

- Yield Optimization: Using excess reagents or optimizing reflux times enhances yields, with typical yields ranging from 60% to 85% depending on the step.

- Safety and Environmental Considerations: Reactions involving acyl chlorides or hydrazines require appropriate safety measures; solvent recycling is recommended for sustainability.

Chemical Reactions Analysis

Amide Coupling Reactions

The carboxylic acid group undergoes coupling with amines using standard peptide synthesis reagents. A representative example involves:

| Reagents/Conditions | Reaction Outcome | Yield | Source |

|---|---|---|---|

| EDC·HCl, HOBt, Na₂CO₃ in DMF | Formation of amide with 4-phenylpiperidine (product: 2-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]quinazolin-4-one) | 25% |

This reaction demonstrates the compound’s utility in generating heterocyclic amides under inert conditions. The low yield highlights potential steric challenges due to the quinazolinone ring’s planarity .

Hydrolysis and Functional Group Transformations

The ester derivatives of related quinazolinone-propanoic acids undergo hydrolysis to regenerate the carboxylic acid:

| Starting Material | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 3-[2-oxoquinolin-1-yl]propanoate | NaOH in ethanol/water (25°C, 10 h) | 3-[2-oxoquinolin-1-yl]propanoic acid | 91% |

While this example involves a quinoline analog, analogous conditions are applicable to the target compound’s ester derivatives. The high efficiency of NaOH-mediated hydrolysis suggests robustness in acidic/basic environments .

Heterocyclic Modifications

The quinazolinone core participates in ring-functionalization reactions. For example:

-

Alkylation : The NH group at position 4 can be alkylated under basic conditions, though direct examples for this compound are not explicitly documented. Patent data for related systems (e.g., US9808457B2) suggests piperidine or imidazopyridine moieties can be introduced via nucleophilic substitution .

Salt Formation and Stability

As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents. Stability studies indicate:

-

Storage : Recommended at -20°C in sealed containers to prevent decomposition .

-

pH Sensitivity : Protonation of the quinazolinone nitrogen likely contributes to salt stability in acidic media .

Key Structural Insights from NMR Data

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride and its derivatives. For instance, a series of substituted quinazolinone derivatives exhibited substantial antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi . The mechanism behind this activity is often attributed to the compound's ability to interfere with microbial cell wall synthesis and function.

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in targeting specific cancer cell lines. Research indicates that certain derivatives of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid exhibit cytotoxic effects on cancer cells, suggesting that modifications in the structure can enhance its potency against different types of tumors .

Anti-inflammatory Effects

Anti-inflammatory properties have also been reported, with studies showing that compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from anthranilic acid or other quinazoline precursors. The structural modifications significantly influence the biological activity of the resulting compounds. For example, substituents at the 6 or 8 positions on the quinazoline ring have been shown to enhance antiallergic activity in animal models .

Antiallergic Activity

In a study involving rat passive cutaneous anaphylaxis tests, several derivatives were synthesized and evaluated for their antiallergic properties. Among these, specific analogues demonstrated remarkable potency, highlighting the importance of structural modifications in enhancing therapeutic effects .

Antiviral Activity

Research has also indicated potential antiviral applications, particularly against HIV. Compounds derived from this scaffold have shown promising results in inhibiting viral replication through various mechanisms, including interference with viral entry and replication processes .

Toxicity and Safety Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Reports indicate that some derivatives may exhibit toxicity at higher concentrations, necessitating careful evaluation during drug development processes .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an antibacterial agent, it binds to penicillin-binding proteins (PBPs) in bacteria, inhibiting cell wall synthesis and leading to bacterial cell death . The compound’s ability to bind to PBPs is due to its quinazolinone core, which mimics the structure of β-lactam antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride are compared below with related quinazolinone and heterocyclic derivatives.

Structural and Functional Group Comparisons

Research Findings and Trends

- Derivatization Efficiency: The target compound’s quinazolinone core enables versatile functionalization, as demonstrated in , where aminoquinazolinone intermediates are converted to diverse heterocycles (e.g., triazinoquinazolines) .

- Industrial Demand : Commercial suppliers like CymitQuimica highlight its availability in high purity (95%), underscoring its role in scalable synthesis .

- Emerging Analogs : Recent compounds (e.g., CAS: 1115433-57-2) incorporate thioether and cyclopropylbenzamide groups, suggesting a trend toward optimizing metabolic stability and binding affinity in drug discovery .

Biological Activity

Overview

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride is a compound from the quinazolinone family, recognized for its diverse biological activities. This compound has attracted attention for its potential applications in medicinal chemistry, particularly due to its antibacterial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C11H10N2O3

- Molecular Weight : 218.21 g/mol

- CAS Number : 25818-88-6

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The mechanism of action involves binding to penicillin-binding proteins (PBPs), inhibiting cell wall synthesis, and leading to bacterial cell death .

Table 1: Antibacterial Activity Data

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0039 mg/mL |

| Pseudomonas aeruginosa | 0.05 mg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance its anticancer efficacy .

Table 2: Anticancer Activity Data

| Cancer Cell Line | Growth Inhibition (%) |

|---|---|

| CCRF-CEM (Leukemia) | 31.50 |

| MDA-MB-231 (Breast Cancer) | 47.41 |

| U251 (CNS Cancer) | 40.00 |

Anti-inflammatory and Other Activities

In addition to its antibacterial and anticancer effects, this compound exhibits anti-inflammatory properties, making it a candidate for further research in inflammatory diseases. Its antioxidant activity has also been noted, which may contribute to its overall therapeutic potential .

Case Studies

- Antiallergic Activity : A study on a series of substituted quinazolinones revealed that certain derivatives of this compound showed significant antiallergic activity in the rat passive cutaneous anaphylaxis test. The presence of specific substituents at the 6 or 8 positions enhanced potency .

- Structure-Uptake Relationship Studies : Investigations into the uptake mechanisms of oxazolidinones have provided insights into how structural modifications can influence biological activity, particularly in overcoming bacterial resistance mechanisms .

Q & A

Q. What are the recommended synthetic routes for 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid hydrochloride?

The compound is synthesized via acylation of potassium 2-[2-methyl-3-(4-oxoquinazolin-3(4H)-yl)-aceto]-hydroxamate with aromatic acid chlorides in dioxane. Key steps include:

- Heating the potassium salt (0.0025 mol) in dioxane (20 mL).

- Gradual addition of acid chloride to form a white precipitate (potassium chloride).

- Isolation and purification of the product through recrystallization or column chromatography .

Q. How should researchers characterize this compound analytically?

Standard characterization methods include:

- Spectroscopy : IR for functional groups (e.g., carbonyl at 1700–1750 cm⁻¹), ¹H/¹³C NMR for structural elucidation.

- Mass spectrometry : To confirm molecular weight and fragmentation patterns.

- Elemental analysis : To validate purity and stoichiometry .

Q. What solvent systems are suitable for solubility testing?

The compound’s solubility can be tested in polar aprotic solvents (e.g., DMSO, DMF) due to its ionic hydrochloride salt nature. For aqueous solubility, buffer solutions (pH 4–7) are recommended, with adjustments using HCl/NaOH to assess pH-dependent stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Unexpected by-products (e.g., 4-chloro-3-cyanocoumarin) may arise from competing cyclization or oxidation. Mitigation strategies include:

- Controlled temperature (60–80°C) to avoid thermal degradation.

- Use of inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitoring reaction progress via TLC or HPLC to terminate reactions at optimal yields .

Q. What mechanistic insights explain contradictions in reported reaction outcomes?

Discrepancies in product formation (e.g., oxazoles vs. isoxazolones) often stem from reaction medium pH and nucleophile reactivity. For example:

- In basic conditions, hydroxylamine hydrochloride (NH₂OH·HCl) acts as a nucleophile, forming oxime intermediates.

- In acidic conditions, it may favor Beckmann rearrangements or cyclization to isoxazolones. Computational modeling (DFT) can clarify transition states .

Q. How can biological activity assays be designed for derivatives of this compound?

Derivatives can be screened for antimicrobial or enzyme-inhibitory activity using:

- Microplate assays : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. What advanced techniques resolve structural ambiguities in derivatives?

- X-ray crystallography : For unambiguous confirmation of stereochemistry.

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations in complex heterocycles.

- High-resolution mass spectrometry (HRMS) : For exact mass determination (±1 ppm) .

Q. How do pH and temperature affect the compound’s stability in solution?

- pH stability : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline buffers (pH > 8).

- Thermal stability : Decomposition occurs above 150°C, as observed via TGA-DSC. Store lyophilized at −20°C for long-term stability .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine protection during acylation.

- Catalysis : Pd/C or Ni catalysts for hydrogenation steps.

- Workup optimization : Liquid-liquid extraction (ethyl acetate/water) to remove unreacted reagents .

Q. How can computational methods aid in predicting biological targets?

- Molecular docking : Screen against protein databases (PDB) to identify binding affinities for kinases or GPCRs.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Data Contradiction Analysis

Q. How to address discrepancies in spectral data for derivatives?

- Replicate experiments : Confirm NMR shifts under identical conditions (solvent, temperature).

- Impurity profiling : Use LC-MS to detect trace by-products.

- Cross-validate : Compare with literature data for analogous quinazolinone derivatives .

Q. Why might biological activity vary across structurally similar analogs?

Variations arise from:

- Steric effects : Bulky substituents blocking enzyme active sites.

- Electronic effects : Electron-deficient rings altering binding kinetics.

- Solubility : Hydrophobic analogs showing reduced bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.